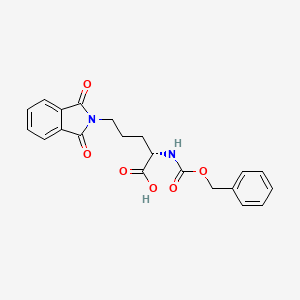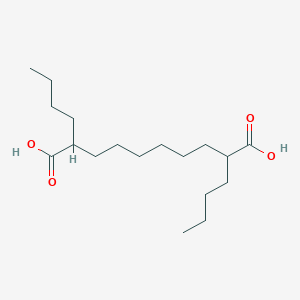
2,9-Dibutyldecanedioic acid
Overview
Description
2,9-Dibutyldecanedioic acid is an organic compound with the molecular formula C18H34O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,9-Dibutyldecanedioic acid can be synthesized through several methods. One common approach involves the reaction of n-octanol with phthalic acid in the presence of a suitable catalyst to generate di-n-pentyl phthalate. This intermediate is then reacted with ammonium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process typically includes steps such as esterification, hydrolysis, and purification to obtain the final product with a minimum purity of 99% .
Chemical Reactions Analysis
Types of Reactions: 2,9-Dibutyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2,9-Dibutyldecanedioic acid finds diverse applications in scientific research and industry due to its unique properties:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand metabolic pathways involving dicarboxylic acids.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,9-dibutyldecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups in the compound can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Decanedioic acid: A simpler dicarboxylic acid with a similar structure but without the butyl groups.
2,9-Dimethyldecanedioic acid: A similar compound with methyl groups instead of butyl groups.
Uniqueness: 2,9-Dibutyldecanedioic acid is unique due to the presence of butyl groups, which enhance its hydrophobicity and influence its reactivity compared to other dicarboxylic acids. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
2,9-dibutyldecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-11-15(17(19)20)13-9-7-8-10-14-16(18(21)22)12-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBZTLMZPJRAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCC(CCCC)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570842 | |
| Record name | 2,9-Dibutyldecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45266-20-4 | |
| Record name | 2,9-Dibutyldecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B1602171.png)
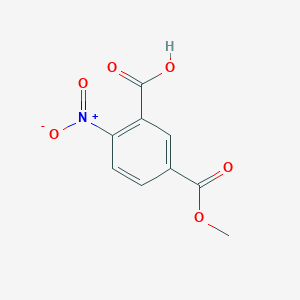

![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)

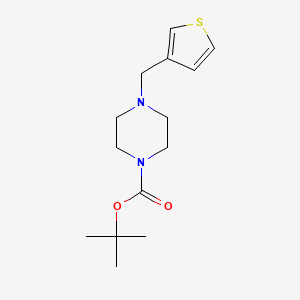
![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)


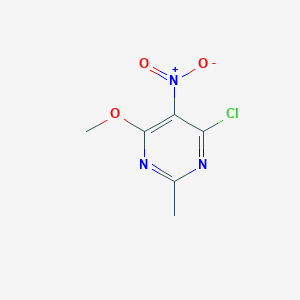
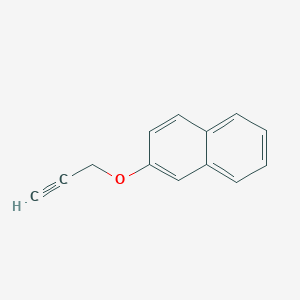
![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)
